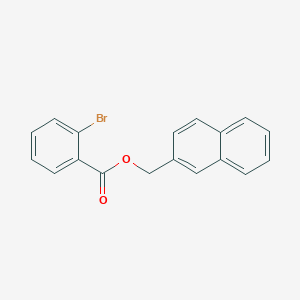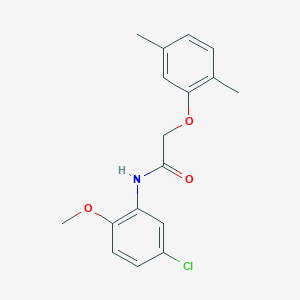![molecular formula C16H25N3O2 B5801198 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone, also known as IM-54, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes such as COX-2 and MMP-9, and induce apoptosis in cancer cells. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its mechanism of action. More research is needed to understand how it works and how it can be optimized for specific applications. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone to determine its optimal dosage and administration route.
Synthesemethoden
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone can be synthesized using a simple method that involves the condensation of 4-morpholinylmethyl-3-isopropoxybenzaldehyde with ethanone hydrazone. The reaction is carried out in the presence of a catalyst and a solvent, and the product is obtained in good yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
(E)-1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)21-16-5-4-14(13(3)18-17)10-15(16)11-19-6-8-20-9-7-19/h4-5,10,12H,6-9,11,17H2,1-3H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLEMQOFLOSPV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=NN)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C(=N/N)/C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(1E)-1-hydrazinylideneethyl]-2-(propan-2-yloxy)benzyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)

![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)



![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)